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molecular formula C14H21NO2 B8707730 Acetophenone, 4'-(2-(diethylamino)ethoxy)- CAS No. 14733-22-3

Acetophenone, 4'-(2-(diethylamino)ethoxy)-

Cat. No. B8707730
M. Wt: 235.32 g/mol
InChI Key: JUMJDUKKSRYJCT-UHFFFAOYSA-N
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Patent
US07511047B2

Procedure details

A mixture of 4-bromoacetophenone (5 g, 25 mmol), the diethylaminoethanol (3.5 g, 38 mmol), K2CO3 (2 g), copper powder (0.5 g) and copper(I) iodide (2.5 g) in DMSO (30 ml) was heated at 120° C. until TLC showed consumption of the starting material. After cooling to RT, the mixture was poured onto aqueous NH3 (28%, 100 ml), extracted with CH2Cl2 (3×100 ml). The combined organic extracts were dried (Na2SO4), filtered and the CH2Cl2 distilled in vacuo. The crude product was purified by column chromatography on silica gel, eluting with EtOAc-MeOH (95:5) to furnish the pure compound (4.85 g, 82%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
copper
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Name
copper(I) iodide
Quantity
2.5 g
Type
catalyst
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1)=[O:3].[CH3:11][CH2:12][N:13]([CH2:16][CH2:17][OH:18])[CH2:14][CH3:15].C([O-])([O-])=O.[K+].[K+]>CS(C)=O.[Cu].[Cu]I>[CH2:12]([N:13]([CH2:14][CH3:15])[CH2:16][CH2:17][O:18][C:7]1[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH3:1])=[CH:5][CH:6]=1)[CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Br
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
CCN(CC)CCO
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Name
copper
Quantity
0.5 g
Type
catalyst
Smiles
[Cu]
Name
copper(I) iodide
Quantity
2.5 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of the starting material
ADDITION
Type
ADDITION
Details
the mixture was poured onto aqueous NH3 (28%, 100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the CH2Cl2 distilled in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with EtOAc-MeOH (95:5)

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCOC1=CC=C(C=C1)C(C)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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